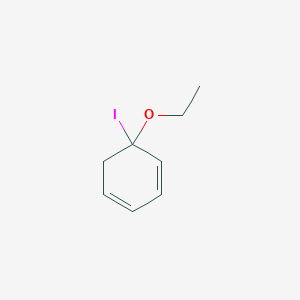
5-Ethoxy-5-iodo-1,3-cyclohexadiene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Ethoxy-5-iodo-1,3-cyclohexadiene is an organic compound that belongs to the class of cyclohexadienes. This compound is characterized by the presence of an ethoxy group and an iodine atom attached to the 5th carbon of the cyclohexadiene ring. Cyclohexadienes are known for their unique chemical properties and reactivity, making them valuable in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Ethoxy-5-iodo-1,3-cyclohexadiene can be achieved through several methods. One common approach involves the iodination of 5-ethoxy-1,3-cyclohexadiene. This can be done using iodine (I₂) in the presence of a suitable oxidizing agent such as hydrogen peroxide (H₂O₂) or sodium hypochlorite (NaOCl). The reaction typically takes place under mild conditions, with the temperature maintained around room temperature to avoid any side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow process to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process. Additionally, purification steps such as distillation or recrystallization may be employed to obtain the desired compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
5-Ethoxy-5-iodo-1,3-cyclohexadiene undergoes various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to form corresponding epoxides or other oxidized derivatives.
Reduction Reactions: Reduction of the iodine atom can lead to the formation of 5-ethoxy-1,3-cyclohexadiene.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium azide (NaN₃) or potassium cyanide (KCN) can be used under mild conditions.
Oxidation Reactions: Oxidizing agents like m-chloroperbenzoic acid (m-CPBA) or potassium permanganate (KMnO₄) are commonly used.
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are effective.
Major Products Formed
Substitution Reactions: Products include 5-azido-5-ethoxy-1,3-cyclohexadiene or 5-cyano-5-ethoxy-1,3-cyclohexadiene.
Oxidation Reactions: Products include 5-ethoxy-1,3-cyclohexadiene epoxide.
Reduction Reactions: Products include 5-ethoxy-1,3-cyclohexadiene.
Scientific Research Applications
5-Ethoxy-5-iodo-1,3-cyclohexadiene has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various organic compounds and as a reagent in cycloaddition reactions.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent or as a building block for drug development.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 5-Ethoxy-5-iodo-1,3-cyclohexadiene involves its interaction with molecular targets through its functional groups. The ethoxy group and iodine atom can participate in various chemical reactions, leading to the formation of reactive intermediates. These intermediates can interact with biological molecules or other chemical species, resulting in the desired effects. The pathways involved may include nucleophilic substitution, electrophilic addition, and radical reactions.
Comparison with Similar Compounds
Similar Compounds
5-Ethoxy-1,3-cyclohexadiene: Lacks the iodine atom, making it less reactive in certain substitution reactions.
5-Iodo-1,3-cyclohexadiene: Lacks the ethoxy group, affecting its solubility and reactivity.
1,3-Cyclohexadiene: Lacks both the ethoxy and iodine groups, making it less versatile in chemical reactions.
Uniqueness
5-Ethoxy-5-iodo-1,3-cyclohexadiene is unique due to the presence of both the ethoxy group and iodine atom, which confer distinct chemical properties and reactivity. This combination allows for a wide range of chemical transformations and applications, making it a valuable compound in research and industry.
Properties
CAS No. |
1184919-51-4 |
|---|---|
Molecular Formula |
C8H11IO |
Molecular Weight |
250.08 g/mol |
IUPAC Name |
5-ethoxy-5-iodocyclohexa-1,3-diene |
InChI |
InChI=1S/C8H11IO/c1-2-10-8(9)6-4-3-5-7-8/h3-6H,2,7H2,1H3 |
InChI Key |
DTBIECNAKXMKQL-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1(CC=CC=C1)I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-[4-(2,4-Dioxopentan-3-yldiazenyl)phenyl]sulfonylguanidine](/img/structure/B14000665.png)
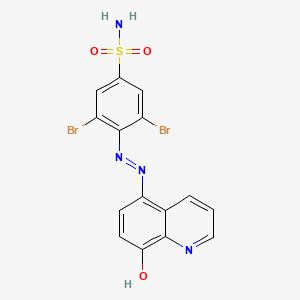
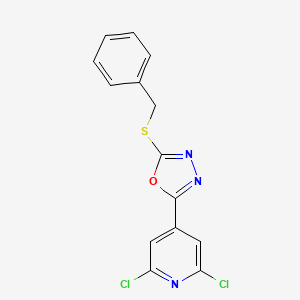
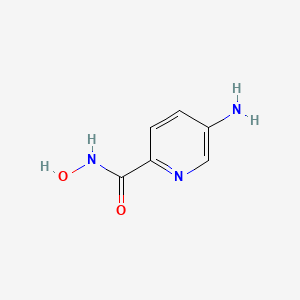
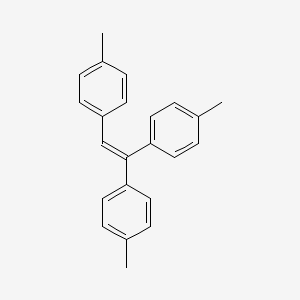
![(2E)-2-[(3,4-Dichlorophenyl)imino]-1-phenylethan-1-one](/img/structure/B14000683.png)
![N-[4-(4-nitrophenyl)sulfinylphenyl]acetamide](/img/structure/B14000688.png)
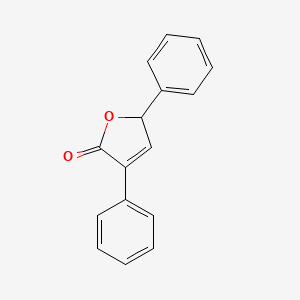
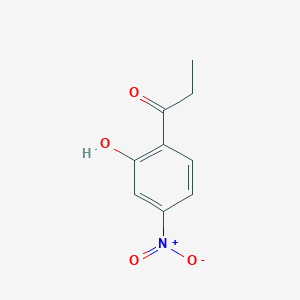
![[3-[6-(3-Methylsulfonyloxypropanoylamino)hexylamino]-3-oxopropyl] methanesulfonate](/img/structure/B14000704.png)
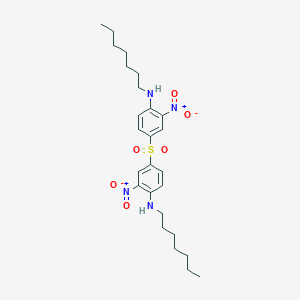
![Diethyl[(3,4-dichlorophenyl)amino]propanedioate](/img/structure/B14000707.png)
